4,4-Diaminodibenzo-18-crown-6 (catalog # 1216A)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

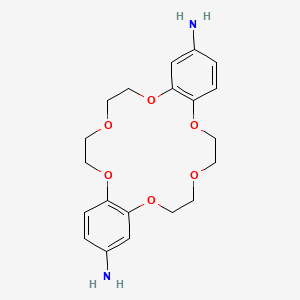

4,4-Diaminodibenzo-18-crown-6 (catalog # 1216A) is a crown ether compound with the molecular formula C20H26N2O6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “18-crown-6” part of the name indicates that the ring contains 18 atoms, including six oxygen atoms. The “4,4-diamino” part of the name indicates that there are two amino groups attached to the benzene rings at the 4 and 4’ positions. This compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

4,4-Diaminodibenzo-18-crown-6 can be synthesized through a multi-step process. One common method involves the reduction of dinitrodibenzo-18-crown-6. The dinitro compound is first synthesized by nitration of dibenzo-18-crown-6 using nitric acid in acetonitrile. The resulting dinitro compound is then reduced to the diamino compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 4,4-diaminodibenzo-18-crown-6 typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions

4,4-Diaminodibenzo-18-crown-6 undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Nitric acid in acetonitrile is commonly used for nitration.

Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.

Substitution: Various reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Dinitrodibenzo-18-crown-6.

Reduction: 4,4-Diaminodibenzo-18-crown-6.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Synthesis and Structural Characteristics

DADB-18C6 can be synthesized through several methods, often involving the functionalization of dibenzo-18-crown-6. The synthesis typically includes nitration followed by reduction processes to yield the diamine derivative. For instance, one study describes the production of DADB-18C6 through the nitration of dibenzo-18-crown-6 and subsequent reduction of the nitro groups .

The compound's structure features a crown ether framework that allows it to selectively bind cations due to its cavity size and electron-donating amino groups. This unique structure enhances its ability to form stable complexes with various metal ions.

Complexation Abilities

DADB-18C6 exhibits notable complexation properties with several metal cations. Research indicates that it forms 1:1 and 2:1 complexes with transition metals such as copper (Cu²⁺), iron (Fe³⁺), and cadmium (Cd²⁺). The stability constants (log K) for these complexes vary significantly, reflecting the compound's selectivity and binding strength:

| Cation | 1:1 Complex (log K) | 2:1 Complex (log K) |

|---|---|---|

| Cu²⁺ | 2.40 | 7.33 |

| Fe³⁺ | 1.57 | 7.03 |

| Cd²⁺ | 3.12 | - |

| Co²⁺ | 1.98 | - |

These findings suggest that DADB-18C6 can be effectively utilized in applications requiring selective ion recognition and extraction .

Coordination Chemistry

In coordination chemistry, DADB-18C6 serves as a ligand for metal ions, facilitating the formation of coordination complexes. Its ability to stabilize metal cations makes it valuable in catalysis and sensor development. For example, studies have shown that DADB-18C6 can enhance the reactivity of metal catalysts by providing a stable environment for catalytic reactions .

Supramolecular Chemistry

DADB-18C6 is also significant in supramolecular chemistry due to its capacity to form host-guest complexes. The compound's crown ether structure enables it to encapsulate various guest molecules, leading to potential applications in drug delivery systems and molecular recognition processes. Research has demonstrated that modifications to DADB-18C6 can enhance its selectivity for specific substrates, making it a candidate for developing advanced materials with tailored functionalities .

Materials Science

In materials science, DADB-18C6 has been explored for creating liquid crystalline polymers and composite materials. Its incorporation into polymer matrices can impart unique optical and thermal properties, which are beneficial for developing advanced materials used in electronics and photonics .

Case Study 1: Metal Ion Sensors

A study investigated the use of DADB-18C6 as a selective sensor for Cu²⁺ ions. The sensor demonstrated high sensitivity and selectivity due to the strong binding affinity between DADB-18C6 and Cu²⁺ ions. The detection limit was significantly lower than that of conventional sensors, showcasing the potential for environmental monitoring applications .

Case Study 2: Drug Delivery Systems

Another research effort focused on modifying DADB-18C6 to enhance its drug delivery capabilities. By forming inclusion complexes with pharmaceutical agents, researchers were able to improve solubility and bioavailability, which are critical factors in drug efficacy . The study concluded that DADB-18C6 could be an effective carrier for targeted drug delivery systems.

作用机制

The mechanism of action of 4,4-diaminodibenzo-18-crown-6 involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring. This complexation can alter the physical and chemical properties of the cation, making it more soluble in organic solvents and facilitating its transport across membranes . In biological systems, this property can be used to modulate ion channels and transporters, affecting cellular processes .

相似化合物的比较

4,4-Diaminodibenzo-18-crown-6 is unique among crown ethers due to the presence of amino groups, which enhance its ability to form stable complexes with cations. Similar compounds include:

Dibenzo-18-crown-6: Lacks the amino groups, making it less effective in forming stable complexes with certain cations.

Dinitrodibenzo-18-crown-6: Contains nitro groups instead of amino groups, which can affect its reactivity and complexation properties.

Dibenzo-24-crown-8: Has a larger ring size, which can accommodate larger cations but may not form as stable complexes with smaller cations.

生物活性

4,4-Diaminodibenzo-18-crown-6 (DB18C6) is a member of the crown ether family, characterized by its ability to selectively bind cations and facilitate various biological activities. This article provides a comprehensive overview of its synthesis, biological interactions, and potential applications based on diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of 4,4-Diaminodibenzo-18-crown-6 involves several steps, including the formation of dibenzo-18-crown-6 followed by amination reactions. The compound is typically synthesized from 1,5-dichloro-3-oxapentane and dibenzo-18-crown-6 through nucleophilic substitution reactions to introduce amino groups at the para positions of the benzene rings.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Dibenzo-18-crown-6 + 1,5-Dichloro-3-oxapentane | Dibenzo-18-crown-6 derivative |

| 2 | Amination (e.g., with ammonia) | 4,4-Diaminodibenzo-18-crown-6 |

2.1 Binding Selectivity

Research indicates that DB18C6 exhibits significant binding selectivity for alkali metal cations such as potassium (K+), sodium (Na+), and lithium (Li+). Studies employing density functional theory (DFT) have shown that the binding affinity is highest for K+, which correlates with experimental data on cation complexation in aqueous solutions .

2.2 Anticancer Potential

DB18C6 has been investigated for its anticancer properties. In vitro studies using various cancer cell lines, including human lung carcinoma (A549), breast cancer (MCF-7), and liver cancer (HepG2), demonstrated moderate anti-proliferative activity. The inhibitory concentration (IC50) was comparable to standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| A549 | 25 | Doxorubicin |

| MCF-7 | 30 | Doxorubicin |

| HepG2 | 28 | Doxorubicin |

2.3 Cytotoxic Mechanism

The mechanism of cytotoxicity appears to involve the modulation of ion transport across cell membranes, particularly in the presence of chloride or sodium ions, which enhances apoptosis in cancer cells . This suggests a dual role for DB18C6 in both ion complexation and cellular signaling pathways.

3. Supramolecular Chemistry and Applications

DB18C6 has also been studied for its supramolecular properties, particularly its ability to form complexes with organic molecules through π–π interactions. This characteristic has potential applications in drug delivery systems where controlled release of therapeutic agents is desired .

Case Study: Antimicrobial Activity

In addition to its anticancer properties, DB18C6 derivatives have shown antimicrobial activity against various pathogens such as Staphylococcus aureus and Candida albicans. The effectiveness of these compounds was evaluated through disc diffusion methods, indicating a promising avenue for developing new antimicrobial agents .

Case Study: Ion Selectivity in Biological Systems

A study highlighted the role of DB18C6 in selectively transporting alkali metal ions across lipid membranes, demonstrating its potential as a molecular tool for studying ion transport mechanisms in biological systems .

属性

IUPAC Name |

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6/c21-15-1-3-17-19(13-15)27-11-7-24-6-10-26-18-4-2-16(22)14-20(18)28-12-8-23-5-9-25-17/h1-4,13-14H,5-12,21-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBKJPIOBRHDOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)N)OCCOCCOC3=C(C=C(C=C3)N)OCCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。